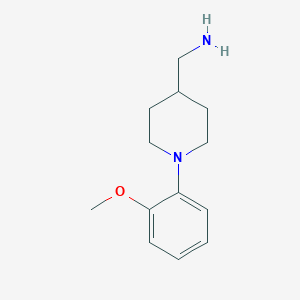
1-Bromomethyl-4-methanesulfonyl-3-trifluoromethyl-benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Bromomethyl-4-methanesulfonyl-3-trifluoromethyl-benzene is an organic compound with the molecular formula C9H8BrF3O2S. This compound is characterized by the presence of bromomethyl, methylsulfonyl, and trifluoromethyl groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions: 1-Bromomethyl-4-methanesulfonyl-3-trifluoromethyl-benzene can be synthesized through several methods. One common approach involves the bromination of 4-methylsulfonyl-3-trifluoromethylbenzene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions: 1-Bromomethyl-4-methanesulfonyl-3-trifluoromethyl-benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H) are used under controlled conditions.
Major Products:
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include sulfone derivatives.
Reduction: Products include difluoromethyl and monofluoromethyl derivatives.
科学研究应用
1-Bromomethyl-4-methanesulfonyl-3-trifluoromethyl-benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: It is employed in the development of bioactive compounds and as a labeling agent in biochemical studies.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is utilized in the production of agrochemicals, polymers, and specialty chemicals.
作用机制
The mechanism of action of 1-Bromomethyl-4-methanesulfonyl-3-trifluoromethyl-benzene depends on the specific reaction or application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. The trifluoromethyl group can influence the reactivity and stability of the compound through its electron-withdrawing properties .
相似化合物的比较
4-Trifluoromethylbenzenesulfonyl chloride: Similar in structure but with a sulfonyl chloride group instead of a bromomethyl group.
1-Bromo-4-(trifluoromethyl)sulfonyl benzene: Similar in structure but with a different substitution pattern on the benzene ring.
Uniqueness: 1-Bromomethyl-4-methanesulfonyl-3-trifluoromethyl-benzene is unique due to the combination of bromomethyl, methylsulfonyl, and trifluoromethyl groups, which impart distinct reactivity and properties. This makes it a versatile compound for various chemical transformations and applications.
属性
分子式 |
C9H8BrF3O2S |
|---|---|
分子量 |
317.12 g/mol |
IUPAC 名称 |
4-(bromomethyl)-1-methylsulfonyl-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H8BrF3O2S/c1-16(14,15)8-3-2-6(5-10)4-7(8)9(11,12)13/h2-4H,5H2,1H3 |
InChI 键 |
HMUQWZRUIANZBT-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)CBr)C(F)(F)F |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-(tert-Butyl) 2-methyl 1-oxa-4,9-diazaspiro[5.5]undecane-2,9-dicarboxylate](/img/structure/B8620750.png)









![2-Methyl-1,6-dioxaspiro[2.5]octane](/img/structure/B8620790.png)


